Home > Products > Screening Compounds P80026 > 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one - 866896-44-8

4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Catalog Number: EVT-2668227
CAS Number: 866896-44-8
Molecular Formula: C22H15ClN4O
Molecular Weight: 386.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound exhibits significant biological activity and is of interest in pharmaceutical research. It is characterized by a unique molecular structure that incorporates both triazole and quinazoline moieties, which are known for their diverse pharmacological properties.

Source

This compound has been synthesized and investigated in various studies, particularly for its potential as an antihistaminic agent. Notably, research has focused on its synthesis from simpler precursors and its subsequent biological evaluation in different models .

Classification

4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one is classified as a heterocyclic aromatic compound. It contains triazole and quinazoline rings, which are common in many biologically active substances. This classification highlights its potential therapeutic applications, particularly in the fields of anti-allergic and anti-inflammatory treatments.

Synthesis Analysis

The synthesis of 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors. The process can be summarized as follows:

  1. Starting Material: The synthesis begins with the preparation of 2-hydrazino-3-benzyl-3H-quinazolin-4-one from benzylamine through a series of reactions.
  2. Cyclization Reaction: The hydrazine derivative is then subjected to cyclization conditions with one-carbon donors (e.g., carbonyl compounds), leading to the formation of the triazoloquinazoline structure.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in a high yield .

Technical details regarding reaction conditions (solvents, temperatures, catalysts) are crucial for optimizing yields and purity.

Molecular Structure Analysis

The molecular structure of 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be represented as follows:

  • Molecular Formula: C17H14ClN5O
  • Molecular Weight: Approximately 343.78 g/mol
  • Structural Features:
    • A benzyl group attached to the triazole ring.
    • A chlorophenyl group at position 1 of the triazole.
    • The quinazoline moiety contributes to its heterocyclic nature.

Data from spectroscopic methods (such as Nuclear Magnetic Resonance and Mass Spectrometry) confirm the identity and structural integrity of the compound .

Chemical Reactions Analysis

The chemical reactivity of 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be explored through various reactions:

  1. Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution reactions.
  2. Reduction Reactions: Potential reduction of functional groups could modify biological activity.
  3. Condensation Reactions: The compound may participate in condensation with other reactive species to form new derivatives.

These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile.

Mechanism of Action

The mechanism of action for 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one primarily involves its interaction with histamine receptors. As an antihistaminic agent:

  1. Receptor Binding: The compound binds to H1 histamine receptors, blocking histamine's action.
  2. Physiological Response: This blockade prevents allergic responses such as bronchospasm and inflammation.
  3. Selective Activity: Studies suggest that certain derivatives exhibit reduced sedation compared to traditional antihistamines, indicating a favorable side effect profile .

Data from pharmacological investigations support these mechanisms through in vivo models demonstrating protective effects against histamine-induced bronchospasm.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.
  • Melting Point: Specific melting point data may vary but generally falls within a defined range for similar compounds.

Chemical stability under various conditions (light, heat) is also an important consideration for storage and application.

Applications

The primary applications of 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one lie in medicinal chemistry:

  • Antihistaminic Agent: It shows promise as a new class of H1-antihistamines with potential applications in treating allergic conditions without causing significant sedation.
  • Pharmaceutical Development: Ongoing research aims to explore its efficacy against other conditions such as asthma or chronic obstructive pulmonary disease due to its bronchodilatory effects.
Introduction to Triazoloquinazoline Pharmacophores

Structural Significance of [1,2,4]Triazolo[4,3-a]quinazolin-5-one Core in Medicinal Chemistry

The [1,2,4]triazolo[4,3-a]quinazolin-5-one core is distinguished by its electron-rich heteroatom arrangement (N1–N2–N4–C3), which creates multiple hydrogen bond acceptor sites. This feature allows for targeted interactions with biomolecular targets. The core’s fused bicyclic system enforces planarity, promoting intercalation into enzyme active sites or receptor pockets. Key attributes include:

  • Electronic Distribution: The triazole ring’s dipole moment (∼5 Debye) enhances solubility and facilitates dipole-dipole interactions with protein residues [4].
  • Metabolic Resilience: Resistance to oxidative degradation compared to monocyclic azoles, attributed to delocalized π-electrons across the fused system [6].
  • Synthetic Versatility: Functionalization at C1, C4, and N4 positions enables tailored modulation of bioactivity [8].

Table 1: Key Physicochemical Properties of the [1,2,4]Triazolo[4,3-a]quinazolin-5-one Core

PropertyValue/RangeBiological Implication
LogP2.5–4.0Optimal membrane permeability
Hydrogen Bond Acceptors4–6Enhanced target engagement capability
Topological Polar Surface Area60–80 ŲBalanced blood-brain barrier penetration
Aromatic CharacterPlanar fused systemStacking interactions with hydrophobic pockets

The core’s bioisosteric equivalence to purines enables adenosine receptor antagonism, while its ability to mimic peptide turn motifs supports kinase inhibition [3] [8]. Modifications at the C1 and C4 positions directly influence target selectivity, as evidenced by structure-activity relationship (SAR) studies of antihistaminic and anticancer derivatives [10].

Historical Development of Triazoloquinazoline Derivatives as Bioactive Agents

The therapeutic exploration of triazoloquinazolines began in the 1980s with the discovery of their adenosine receptor-blocking properties. Early derivatives demonstrated nanomolar affinity for A₁/A₂ₐ receptors, prompting investigations into neurological applications [3]. A breakthrough occurred in the 1990s when H₁-antihistaminic activity was identified in 4-benzyl-substituted variants, shifting focus toward allergy and inflammation therapeutics [5].

Table 2: Evolution of Key Triazoloquinazoline Derivatives

Time PeriodKey Derivative ClassPrimary BioactivityAdvancement
1980–19901,3-DisubstitutedAdenosine antagonismEstablished receptor selectivity profiles
1990–20004-Benzyl-1-aryl derivativesH₁-antihistaminicReduced sedative effects vs. classical antihistamines
2000–2010Halogenated 1-aryl analogsAnticancer/kinase inhibitionDemonstrated VEGFR-2 inhibition (IC₅₀ < 100 nM)
2010–PresentHybrid triazoloquinazoline-azoleMulti-targeted therapiesImproved pharmacokinetic profiles

The 2000s saw diversification into anticancer applications, with compounds like 4-(2-chlorobenzyl)-1-(4‑hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl) derivatives exhibiting SHP2 phosphatase inhibition (IC₅₀ = 0.82 μM) [5]. Contemporary research leverages molecular hybridization strategies, fusing triazoloquinazolines with pharmacophores like piperazine to enhance target specificity against kinases such as VEGFR-2 [10].

Role of 4-Benzyl and 3-Chlorophenyl Substituents in Target Selectivity

The 4-benzyl and 1-(3-chlorophenyl) substituents in 4-benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one confer precise steric and electronic modulation essential for target selectivity:

  • 4-Benzyl Group:
  • Creates a hydrophobic pocket engagement domain, enhancing affinity for histamine H₁ receptors by complementing Leu108, Phe184, and Trp428 residues .
  • The benzyl’s methylene linker (–CH₂–) permits conformational flexibility, enabling adaptation to allosteric sites in kinases [10].
  • Electron-donating groups (e.g., p-methoxy) on the benzyl ring increase H₁ potency, while electron-withdrawing groups (e.g., p-nitro) shift selectivity toward kinase targets [3].

  • 1-(3-Chlorophenyl) Group:

  • The chlorine atom’s halogen bonding with histidine or aspartate residues confers 10-fold selectivity for H₁ receptors over adenosine receptors [3].
  • Ortho/meta chlorine positioning prevents π-stacking with non-target proteins, reducing off-target interactions [5].
  • Synergizes with the 4-benzyl group to form a "molecular clamp" around the triazoloquinazoline core, optimizing van der Waals contacts in enzyme active sites [10].

Table 3: Impact of Substituent Variations on Target Affinity

Substituent PositionChemical ModificationH₁ Receptor Kᵢ (nM)VEGFR-2 IC₅₀ (μM)Selectivity Shift
C4 benzylUnsubstituted benzyl12.3 ± 0.8>100H₁-specific
C4 benzylp-Fluorobenzyl8.5 ± 0.642.7 ± 1.2Dual H₁/VEGFR-2
C1 aryl3-Chlorophenyl3.9 ± 0.325.1 ± 0.9H₁-selective
C1 aryl3,4-Dichlorophenyl5.2 ± 0.418.7 ± 0.7VEGFR-2-selective

SAR studies confirm that 3-chlorophenyl at C1 enhances histamine H₁ binding by inducing a 15° torsional angle between the phenyl and triazoloquinazoline planes, sterically excluding bulkier receptors [5]. Molecular dynamics simulations reveal that the 4-benzyl/3-chlorophenyl combination stabilizes a bioactive conformation that optimally occupies subpockets in both H₁ and kinase binding sites, enabling polypharmacology [3] [10]. This dual functionality underscores the rational design paradigm for next-generation triazoloquinazoline therapeutics.

Properties

CAS Number

866896-44-8

Product Name

4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

IUPAC Name

4-benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Molecular Formula

C22H15ClN4O

Molecular Weight

386.84

InChI

InChI=1S/C22H15ClN4O/c23-17-10-6-9-16(13-17)20-24-25-22-26(14-15-7-2-1-3-8-15)21(28)18-11-4-5-12-19(18)27(20)22/h1-13H,14H2

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.